Lipophilicity Advantage Over the N‑Methyl Analog (XLogP3‑AA = 1.7 vs. 0.30)
The target compound exhibits a computed XLogP3‑AA of 1.7, substantially higher than the N‑methyl analog (2‑chloro‑N‑methyl‑N‑[2‑oxo‑2‑(1H‑pyrrol‑2‑yl)‑ethyl]‑acetamide, CAS 1353981‑29‑9), which has a reported LogP of approximately 0.30 [REFS‑1][REFS‑2]. This 1.4‑unit difference places the target compound squarely within the optimal lipophilicity range (LogP 1–3) for passive membrane permeability and oral bioavailability, whereas the N‑methyl analog falls below this window and may exhibit poorer cellular penetration [REFS‑3].
| Evidence Dimension | Lipophilicity (partition coefficient) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.7 |
| Comparator Or Baseline | N‑methyl analog XLogP/LogP ≈ 0.30 |
| Quantified Difference | ΔLogP ≈ +1.4 log units |
| Conditions | Computed using PubChem XLogP3‑AA algorithm (target) vs. Chemsrc reported logP (comparator) |
Why This Matters
Procurement teams should select the target compound over the N‑methyl analog when an optimal balance of aqueous solubility and passive membrane permeability is required, as LogP 1–3 is the established ‘drug‑like’ window.
- [1] PubChem Compound Summary CID 66569053; XLogP3‑AA = 1.7. National Center for Biotechnology Information (2026). View Source
- [2] Lipinski, C.A. et al. (1997) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23, 3–25. (Defines optimal LogP range of 1–3 for oral drugs.) View Source
